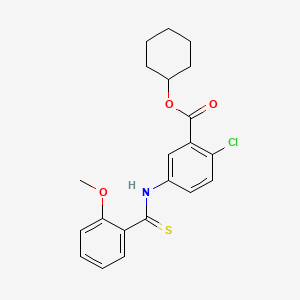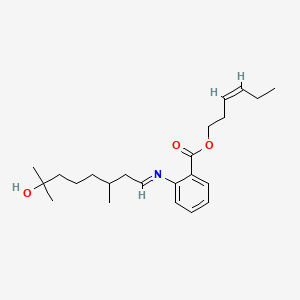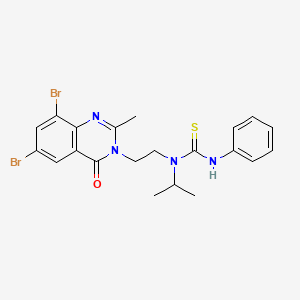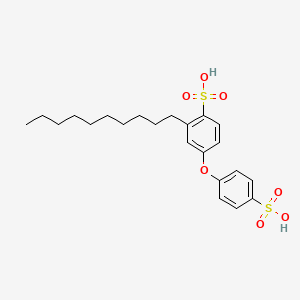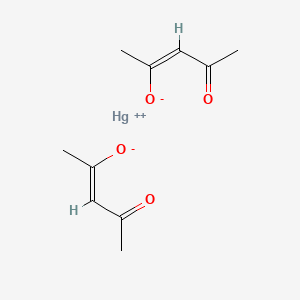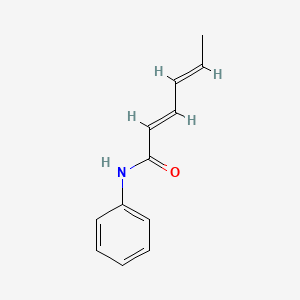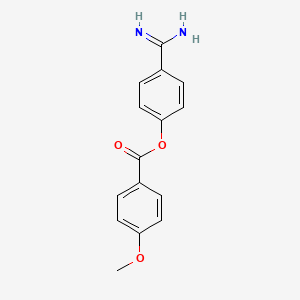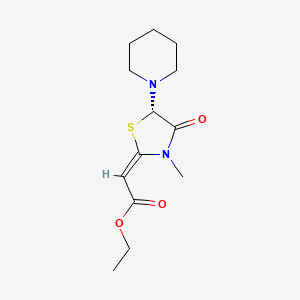
2-Ethyl-3-hydroxy-4H-pyran-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-hydroxy-4H-pyran-4-thione is a chemical compound that belongs to the class of pyran derivatives It is structurally characterized by a pyran ring with a hydroxyl group at the third position, an ethyl group at the second position, and a thione group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-3-hydroxy-4H-pyran-4-thione can be synthesized from ethylmaltol (2-ethyl-3-hydroxy-4H-pyran-4-one) using Lawesson’s reagent. The reaction involves the conversion of the carbonyl group in ethylmaltol to a thione group. The process is carried out in dry toluene at 80°C under a nitrogen atmosphere. The reaction mixture is heated with stirring for 1.5 hours, then cooled to room temperature and filtered to obtain the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process involving Lawesson’s reagent can be scaled up for industrial applications. The use of common reagents and solvents makes this method feasible for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-3-hydroxy-4H-pyran-4-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thione group can be reduced to a thiol group under specific conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding thiol.
Substitution: The major products are substituted pyran derivatives.
Applications De Recherche Scientifique
2-Ethyl-3-hydroxy-4H-pyran-4-thione has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in managing diabetes.
Mécanisme D'action
The mechanism by which 2-ethyl-3-hydroxy-4H-pyran-4-thione exerts its effects involves its interaction with metal ions, particularly zinc. The compound forms complexes with zinc ions, which exhibit insulin-mimetic activities. These complexes have a distorted tetrahedral coordination, which is believed to enhance their biological activity . The molecular targets and pathways involved include the activation of insulin receptors and subsequent signaling pathways that regulate glucose uptake and metabolism.
Comparaison Avec Des Composés Similaires
2-Ethyl-3-hydroxy-4H-pyran-4-thione can be compared with other similar compounds such as:
3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol): Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-3-hydroxy-4H-pyran-4-selenone: Similar structure but with a selenone group instead of a thione group.
2-Ethyl-3-hydroxy-4H-pyran-4-one (Ethylmaltol): The precursor compound with a carbonyl group instead of a thione group.
The uniqueness of this compound lies in its thione group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
84642-58-0 |
|---|---|
Formule moléculaire |
C7H8O2S |
Poids moléculaire |
156.20 g/mol |
Nom IUPAC |
2-ethyl-3-hydroxypyran-4-thione |
InChI |
InChI=1S/C7H8O2S/c1-2-5-7(8)6(10)3-4-9-5/h3-4,8H,2H2,1H3 |
Clé InChI |
AKZKYXGJTDNWLR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=S)C=CO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


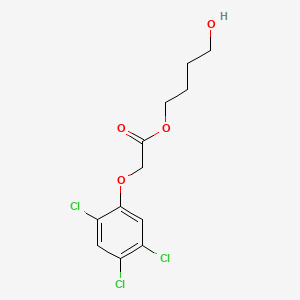

![(E)-but-2-enedioic acid;5-chloro-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12693360.png)
